molecular formula C20H23N3O4S B11345477 1-(benzylsulfonyl)-N-(4-carbamoylphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-carbamoylphenyl)piperidine-4-carboxamide

Cat. No.: B11345477
M. Wt: 401.5 g/mol
InChI Key: YLWWEEZUTYGOEA-UHFFFAOYSA-N
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Description

N-(4-CARBAMOYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a carbamoylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CARBAMOYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions often require the use of solvents such as dimethyl sulfoxide or N,N-dimethylformamide, and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

For industrial-scale production, the synthesis pathway is optimized to improve yield and reduce costs. This often involves the use of safer and more economical reagents and solvents. The process may also be scaled up using continuous flow reactors to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-CARBAMOYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which N-(4-CARBAMOYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CARBAMOYLPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23N3O4S/c21-19(24)16-6-8-18(9-7-16)22-20(25)17-10-12-23(13-11-17)28(26,27)14-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H2,21,24)(H,22,25)

InChI Key

YLWWEEZUTYGOEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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